Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-4',4',6,6-tetramethyl-
Overview
Description
Spiro[benzofuran-2(4H),1’-cyclohexane]-2’,4,6’-trione, 3,5,6,7-tetrahydro-4’,4’,6,6-tetramethyl- is a complex organic compound known for its unique spirocyclic structure. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[benzofuran-2(4H),1’-cyclohexane]-2’,4,6’-trione, 3,5,6,7-tetrahydro-4’,4’,6,6-tetramethyl- typically involves a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization. This method allows for the efficient transformation of aldehydes and two molecules of dimedone into the desired spirocyclic compound with yields ranging from 86% to 95% . The reaction is carried out under mild conditions, making it a convenient and cost-effective process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthetic route mentioned above provides a scalable and efficient approach that could be adapted for industrial applications. The use of readily available and inexpensive starting materials further enhances the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Spiro[benzofuran-2(4H),1’-cyclohexane]-2’,4,6’-trione, 3,5,6,7-tetrahydro-4’,4’,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and standard laboratory solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Spiro[benzofuran-2(4H),1’-cyclohexane]-2’,4,6’-trione, 3,5,6,7-tetrahydro-4’,4’,6,6-tetramethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It exhibits various biological activities, including antibacterial and anticancer properties.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Spiro[benzofuran-2(4H),1’-cyclohexane]-2’,4,6’-trione, 3,5,6,7-tetrahydro-4’,4’,6,6-tetramethyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirodesertols A and B: These compounds share a similar spirocyclic structure and exhibit potent cytotoxicity against cancer cell lines.
Dihydroactinolide: Another spirocyclic compound with a benzofuran core, known for its antimicrobial properties.
Uniqueness
Spiro[benzofuran-2(4H),1’-cyclohexane]-2’,4,6’-trione, 3,5,6,7-tetrahydro-4’,4’,6,6-tetramethyl- stands out due to its high yield synthesis, mild reaction conditions, and diverse biological activities. Its unique structure provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-15(2)6-11(18)10-5-17(21-12(10)7-15)13(19)8-16(3,4)9-14(17)20/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFLAKVFQSCOEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC3(O2)C(=O)CC(CC3=O)(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119259 | |
Record name | 3,5,6,7-Tetrahydro-4′,4′,6,6-tetramethylspiro[benzofuran-2(4H),1′-cyclohexane]-2′,4,6′-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1984-51-6 | |
Record name | 3,5,6,7-Tetrahydro-4′,4′,6,6-tetramethylspiro[benzofuran-2(4H),1′-cyclohexane]-2′,4,6′-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1984-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,6,7-Tetrahydro-4′,4′,6,6-tetramethylspiro[benzofuran-2(4H),1′-cyclohexane]-2′,4,6′-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501119259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.